Tirabrutinib

Übersicht

Beschreibung

Diese Verbindung hat sich als vielversprechend bei der Behandlung verschiedener B-Zell-Malignome erwiesen, darunter chronische lymphatische Leukämie, Mantelzelllymphom und Waldenström-Makroglobulinämie . ONO-4059 wirkt durch Hemmung von BTK, einem wichtigen Enzym im B-Zell-Rezeptor-Signalweg, das eine wichtige Rolle bei der Entwicklung und Funktion von B-Zellen spielt .

Herstellungsmethoden

Die Synthese von ONO-4059 umfasst mehrere wichtige Schritte, darunter die Bildung der Kernstruktur und die Einführung von funktionellen Gruppen, die für seine Aktivität notwendig sind. Der Syntheseweg beginnt typischerweise mit der Herstellung eines Schlüsselintermediats, das dann verschiedenen chemischen Reaktionen unterzogen wird, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Reagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden für ONO-4059 sind so konzipiert, dass sie skalierbar und kostengünstig sind, um sicherzustellen, dass die Verbindung in großen Mengen hergestellt werden kann, um den klinischen Bedarf zu decken .

Vorbereitungsmethoden

The synthesis of ONO-4059 involves several key steps, including the formation of the core structure and the introduction of functional groups necessary for its activity. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods for ONO-4059 are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities to meet clinical demand .

Analyse Chemischer Reaktionen

ONO-4059 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von ONO-4059 mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Aktivitäts-Beziehung der Verbindung zu untersuchen .

Wissenschaftliche Forschungsanwendungen

ONO-4059 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die Rolle von BTK in verschiedenen Signalwegen zu untersuchen . In der Biologie wird ONO-4059 verwendet, um die Mechanismen der B-Zell-Entwicklung und -Funktion zu untersuchen . In der Medizin hat es sich als vielversprechend bei der Behandlung von B-Zell-Malignomen erwiesen, wobei mehrere klinische Studien seine Wirksamkeit und Sicherheit nachgewiesen haben . In der Industrie wird ONO-4059 zur Entwicklung neuer therapeutischer Wirkstoffe verwendet, die auf BTK abzielen .

Wirkmechanismus

ONO-4059 entfaltet seine Wirkung durch selektive Hemmung von BTK, einem Schlüsselenzym im B-Zell-Rezeptor-Signalweg . Durch die Bindung an das aktive Zentrum von BTK verhindert ONO-4059 die Phosphorylierung von nachgeschalteten Signalmolekülen, wodurch die B-Zell-Aktivierung und -Proliferation gehemmt wird . Dieser Wirkmechanismus macht ONO-4059 besonders wirksam bei der Behandlung von B-Zell-Malignomen, bei denen eine abnorme B-Zell-Rezeptor-Signalgebung ein häufiges Merkmal ist .

Wirkmechanismus

ONO-4059 exerts its effects by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway . By binding to the active site of BTK, ONO-4059 prevents the phosphorylation of downstream signaling molecules, thereby inhibiting B-cell activation and proliferation . This mechanism of action makes ONO-4059 particularly effective in the treatment of B-cell malignancies, where aberrant B-cell receptor signaling is a common feature .

Vergleich Mit ähnlichen Verbindungen

ONO-4059 wird oft mit anderen BTK-Inhibitoren verglichen, wie z. B. Ibrutinib und Acalabrutinib . Während alle diese Verbindungen auf BTK abzielen, ist ONO-4059 einzigartig in seiner hohen Selektivität und Potenz . Im Gegensatz zu Ibrutinib, das mit Off-Target-Effekten und unerwünschten Ereignissen in Verbindung gebracht wurde, weist ONO-4059 ein günstigeres Sicherheitsprofil auf . Ähnliche Verbindungen umfassen Ibrutinib, Acalabrutinib und Zanubrutinib, die jeweils ihre eigenen einzigartigen Eigenschaften und klinischen Anwendungen haben .

Biologische Aktivität

Tirabrutinib is a second-generation Bruton’s tyrosine kinase (BTK) inhibitor, primarily developed for the treatment of various B-cell malignancies. Its biological activity has been extensively studied, demonstrating significant therapeutic potential, particularly in conditions such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and Waldenström's macroglobulinemia (WM). This article summarizes key findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and safety profile.

This compound exhibits its anti-tumor effects through selective inhibition of BTK, a critical enzyme in B-cell receptor signaling pathways. This inhibition leads to the modulation of several downstream signaling proteins:

- NF-κB : Involved in cell survival and proliferation.

- AKT : Plays a role in cell growth and metabolism.

- ERK : Associated with cell division and differentiation.

Key Findings from Research Studies

-

Selectivity and Efficacy :

- This compound demonstrated a highly selective kinase profile compared to ibrutinib, showing reduced off-target effects and improved safety .

- In vitro studies indicated that this compound inhibited cell growth in ABC-DLBCL cell lines (e.g., TMD8 and U-2932) with an IC50 value of approximately 3.59 nmol/L .

- Phosphoproteomic Analysis :

- In Vivo Efficacy :

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, demonstrating promising results:

Phase II Study in Waldenström's Macroglobulinemia

- Study Design : A multicenter, open-label trial involving treatment-naïve and relapsed/refractory patients.

- Results :

Long-term Follow-up Studies

- A three-year follow-up analysis indicated sustained efficacy with deep responses in a subset of patients with primary central nervous system lymphoma (PCNSL) .

- Overall response rates remained favorable, reinforcing the long-term clinical benefits of this compound .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse events predominantly classified as grade 1 or 2:

| Adverse Event | Frequency (%) |

|---|---|

| Rash | 44.4 |

| Neutropenia | 25.9 |

| Leukopenia | 22.2 |

| Grade ≥3 AEs | 11.1 |

No significant cardiovascular events were associated with this compound, differentiating it from other BTK inhibitors like ibrutinib which have been linked to atrial fibrillation .

Eigenschaften

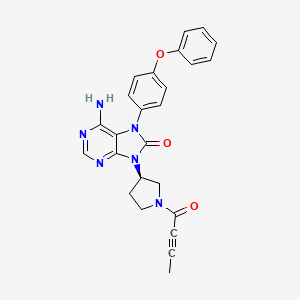

IUPAC Name |

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPXCPMNSRAM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351636-18-4 | |

| Record name | Tirabrutinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirabrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of Tirabrutinib?

A1: this compound selectively and irreversibly binds to Bruton's tyrosine kinase (BTK) [, , , , , ].

Q2: How does this compound interact with BTK?

A2: this compound forms a covalent bond with the Cys481 residue located within the BTK kinase domain, leading to irreversible inhibition of its activity [, , ].

Q3: What are the downstream consequences of BTK inhibition by this compound?

A3: this compound disrupts B-cell receptor (BCR) signaling, a crucial pathway for B-cell survival, proliferation, and differentiation. This disruption leads to the inhibition of downstream signaling molecules, including NF-κB, AKT, and ERK, ultimately impacting the survival and proliferation of malignant B-cells [, , , , ].

Q4: What types of B-cell malignancies have shown sensitivity to this compound in preclinical studies?

A4: In vitro and in vivo studies have demonstrated this compound's efficacy against various B-cell malignancies, including Waldenström macroglobulinemia (WM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) [, , , , , ].

Q5: Has this compound shown activity in preclinical models of autoimmune diseases?

A5: Yes, this compound demonstrated efficacy in a mouse model of collagen-induced arthritis (CIA), suppressing osteoclastogenesis and inflammation []. Furthermore, promising results were observed in a murine lupus model, where this compound treatment inhibited autoantibody production and improved survival [].

Q6: What clinical trials have been conducted with this compound?

A6: this compound has been investigated in several clinical trials, including phase I/II studies in patients with relapsed or refractory primary central nervous system lymphoma (PCNSL) and WM, demonstrating promising efficacy and a manageable safety profile [, , , , , , , ].

Q7: What is the regulatory approval status of this compound?

A7: this compound has received approval in Japan for the treatment of relapsed or refractory PCNSL and WM [, ].

Q8: What are the common adverse events associated with this compound?

A8: Commonly reported adverse events include rash, neutropenia, leukopenia, and gastrointestinal symptoms [, , , ]. In some cases, skin-related disorders, such as erythema multiforme and toxic epidermal necrolysis, have been reported, emphasizing the need for careful monitoring during treatment [, , ].

Q9: Have any resistance mechanisms to this compound been identified?

A9: While this compound demonstrates promising activity, the development of acquired resistance remains a concern. Mutations in BTK, such as the C481S mutation, can confer resistance to covalent BTK inhibitors, including this compound []. Additionally, alterations in downstream signaling pathways could contribute to resistance [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.